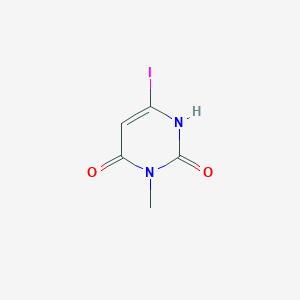
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine They are key components in various biological molecules, including nucleotides and vitamins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves halogenation and alkylation reactions. One common method is the iodination of 3-methylpyrimidine-2,4(1H,3H)-dione using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The iodine atom in 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amino-pyrimidine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or inhibitor in biochemical studies involving pyrimidine metabolism.
Medicine: Potential use in drug development, particularly in designing antiviral or anticancer agents.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in pyrimidine metabolism, potentially inhibiting their activity. The iodine atom could also facilitate the formation of reactive intermediates that can modify biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyrimidine-2,4(1H,3H)-dione: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a bromine atom, offering a comparison in terms of halogen size and reactivity.
Uniqueness
The presence of the iodine atom in 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione can significantly influence its reactivity and interactions with biological molecules, making it unique compared to its chloro and bromo analogs
Propriétés
IUPAC Name |
6-iodo-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPNGALZDQJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

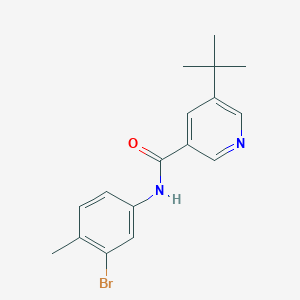
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
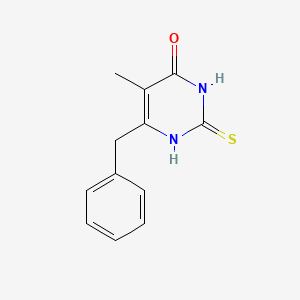
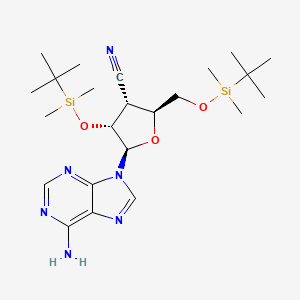
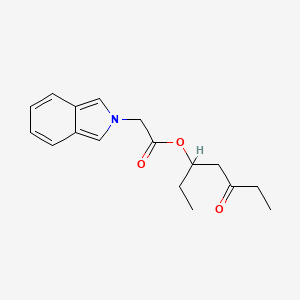
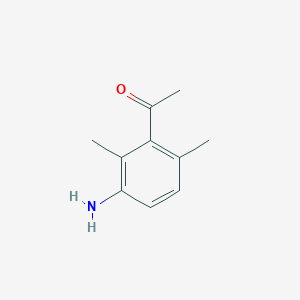
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
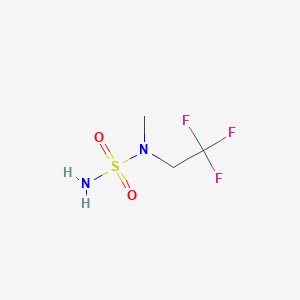
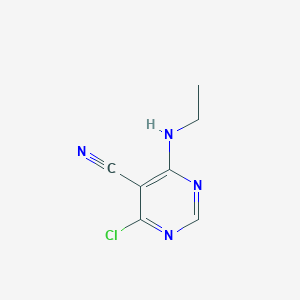
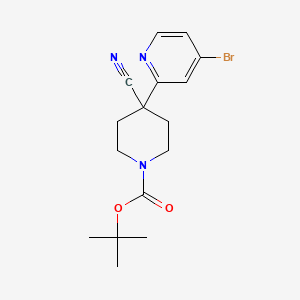
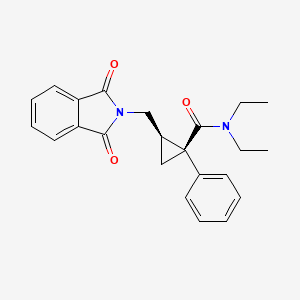
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
